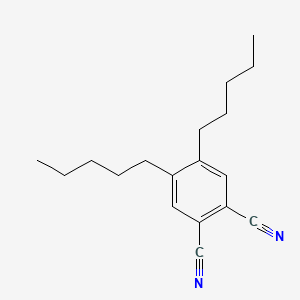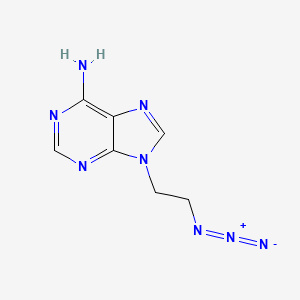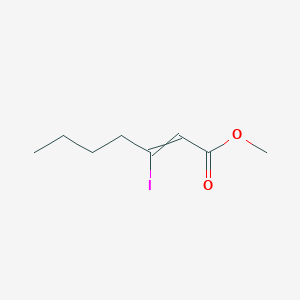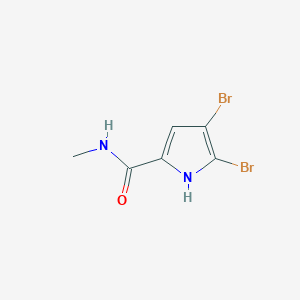![molecular formula C8H9O4S2- B14272476 2-(1,3-Dithietan-2-ylidene)-3-oxo-3-[(propan-2-yl)oxy]propanoate CAS No. 130112-51-5](/img/structure/B14272476.png)
2-(1,3-Dithietan-2-ylidene)-3-oxo-3-[(propan-2-yl)oxy]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Dithietan-2-ylidene)-3-oxo-3-[(propan-2-yl)oxy]propanoate is an organic compound that features a unique combination of functional groups, including a dithietane ring, an ester group, and a ketone group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dithietan-2-ylidene)-3-oxo-3-[(propan-2-yl)oxy]propanoate typically involves the reaction of a carbonyl compound with 1,3-propanedithiol in the presence of a Lewis acid catalyst. This reaction forms the dithietane ring. The ester group can be introduced through esterification reactions involving the appropriate alcohol and acid derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. This could include continuous flow reactors and the use of more robust catalysts to handle larger quantities of reactants.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dithietan-2-ylidene)-3-oxo-3-[(propan-2-yl)oxy]propanoate can undergo various chemical reactions, including:
Oxidation: The dithietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as KMnO₄ or OsO₄ can be used.
Reduction: Reagents like NaBH₄ or LiAlH₄ are commonly employed.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
2-(1,3-Dithietan-2-ylidene)-3-oxo-3-[(propan-2-yl)oxy]propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-(1,3-Dithietan-2-ylidene)-3-oxo-3-[(propan-2-yl)oxy]propanoate involves its interaction with various molecular targets. The dithietane ring can interact with nucleophiles, while the ester and ketone groups can participate in various chemical reactions. These interactions can lead to the formation of new bonds and the modification of existing ones, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithianes: Similar in structure but with a six-membered ring instead of a four-membered dithietane ring.
1,3-Dithiolanes: Similar but with a five-membered ring.
Malonic acid derivatives: Compounds with similar ester and ketone functionalities.
Properties
CAS No. |
130112-51-5 |
|---|---|
Molecular Formula |
C8H9O4S2- |
Molecular Weight |
233.3 g/mol |
IUPAC Name |
2-(1,3-dithietan-2-ylidene)-3-oxo-3-propan-2-yloxypropanoate |
InChI |
InChI=1S/C8H10O4S2/c1-4(2)12-7(11)5(6(9)10)8-13-3-14-8/h4H,3H2,1-2H3,(H,9,10)/p-1 |
InChI Key |
DXVLACTYUUKEGY-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)OC(=O)C(=C1SCS1)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


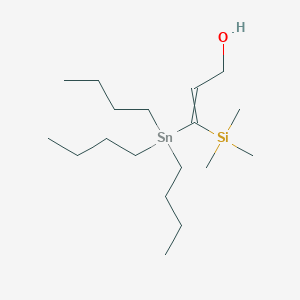
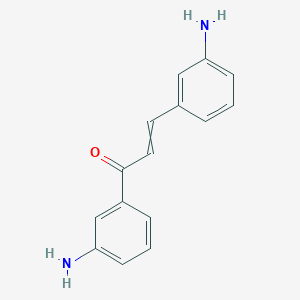

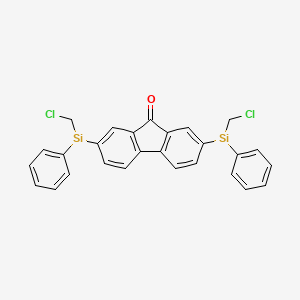
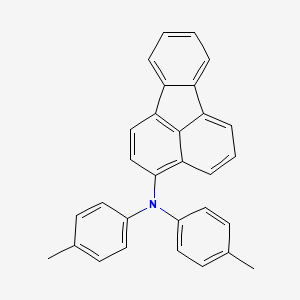

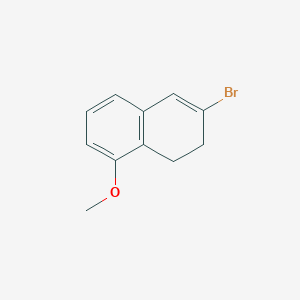
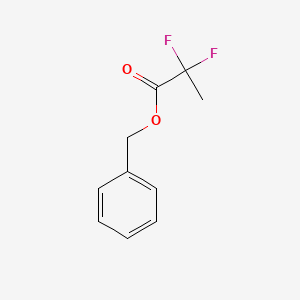
![9-Borabicyclo[3.3.1]nonane, 9-[(phenylthioxomethyl)thio]-](/img/structure/B14272439.png)
![[1-Methoxy-2-(methoxymethyl)-3-methylbutan-2-yl]cyclohexane](/img/structure/B14272457.png)
